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molecular formula C9H9F3O B8534988 1-Ethoxy-3-(trifluoromethyl)benzene CAS No. 455-02-7

1-Ethoxy-3-(trifluoromethyl)benzene

Cat. No. B8534988
M. Wt: 190.16 g/mol
InChI Key: LCZDWPKGWXFANX-UHFFFAOYSA-N
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Patent
US07070838B2

Procedure details

Bromine (18.2 g) was slowly added dropwise to Compound (b) (19.3 g) at room temperature, and then the mixture was stirred at room temperature for 1 hour. Water and ether were added for liquid separation, and the aqueous layer was extracted three times with ether. The organic layers were combined, washed with saturated aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 21.0 g of Compound (c).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]1[CH:7]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:10][CH:11]=1)[CH3:4].O>CCOCC>[Br:1][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:3][CH3:4])=[CH:7][C:8]=1[C:12]([F:13])([F:14])[F:15]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with ether
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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